SGC0946 is a potent and selective inhibitor of the non-SET domain-containing methyltransferase, DOT1L. This compound has garnered significant attention due to its ability to selectively target cells with mixed lineage leukemia, particularly those harboring MLL translocations. The chemical structure of SGC0946 is characterized by its complex arrangement, which includes a 4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine moiety linked to a tetrahydrofuran derivative. Its molecular formula is C28H40BrN7O4, and it has a molecular weight of 618.57 g/mol .
SGC0946 acts primarily by inhibiting the enzymatic activity of DOT1L, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). This methylation is crucial for maintaining active chromatin states and transcriptional elongation. The inhibition of DOT1L by SGC0946 leads to a significant reduction in H3K79 dimethylation levels in various cell lines, with an IC50 value of approximately 0.3 nM in enzyme assays . The compound's selectivity is notable; it shows over 100-fold selectivity for DOT1L compared to other histone methyltransferases .
The biological activity of SGC0946 has been extensively studied in vitro and in vivo. It has been shown to effectively kill cells with MLL translocations, making it a promising candidate for cancer therapies targeting this specific genetic alteration. In A431 cells, SGC0946 exhibits an IC50 of 2.6 nM for reducing H3K79 dimethylation, while in MCF10A cells, the IC50 is 8.8 nM . Additionally, research indicates that SGC0946 may have broader implications in modulating immune responses, as evidenced by studies showing its effects on T cell activation and graft-versus-host disease .
SGC0946 holds potential applications primarily in cancer research and therapy due to its selective inhibition of DOT1L. It is being explored as a therapeutic agent for treating mixed lineage leukemia and potentially other cancers characterized by similar epigenetic alterations. Furthermore, its role in modulating immune responses suggests possible applications in autoimmune diseases and transplant rejection scenarios .
Interaction studies involving SGC0946 have demonstrated its specific binding affinity to DOT1L. The compound's high selectivity allows it to effectively inhibit DOT1L without significantly affecting other histone methyltransferases. This selectivity is crucial for minimizing off-target effects that can lead to unwanted side effects during therapeutic applications . The compound has been tested against a panel of other methyltransferases, confirming its unique profile as a selective inhibitor .
Several compounds exhibit similar mechanisms of action or target similar pathways as SGC0946. Here are some notable examples:
Compound Name | Target | IC50 (nM) | Unique Features |
---|---|---|---|
EPZ004777 | DOT1L | ~100 | Less potent than SGC0946; serves as an analogue |
UNC1999 | EZH2 | 30 | Targets a different methyltransferase; broader application in epigenetics |
GSK126 | EZH2 | 0.5 | Highly selective for EZH2; used in various cancer studies |
GSK343 | PRMT5 | 15 | Selective for protein arginine methyltransferase; involved in different pathways |
SGC0946 stands out due to its exceptional potency (IC50 = 0.3 nM) and specificity for DOT1L compared to these other compounds, making it particularly valuable for targeted cancer therapies . Its unique structural features also contribute to its selective interaction profile.
SGC0946 represents a sophisticated brominated nucleoside analogue designed as a potent inhibitor of the protein methyltransferase DOT1L [1] [2]. The compound's molecular formula C₂₈H₄₀BrN₇O₄ encompasses a complex heterocyclic structure built upon a modified adenosine framework [3] [4]. The core structure features a 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl moiety attached to a ribofuranose sugar unit, which is further functionalized with an extended aliphatic chain terminating in a tert-butylphenyl urea group [5] [6].
The systematic chemical name for SGC0946 is 1-[3-[(2R,3S,4R,5R)-5-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methylamino]propyl]-3-(4-tert-butylphenyl)urea [2] [8]. The structure exhibits defined stereochemistry at multiple centers within the ribose moiety, with the 2R,3S,4R,5R configuration essential for biological activity [1] [17].
Crystallographic analysis reveals that SGC0946 binds to DOT1L through a remodeling mechanism of the catalytic site [6] [21]. The bromo-deazaadenosine portion occupies the S-adenosylmethionine binding pocket, while the bulky tert-butylphenyl group extends onto the protein surface, inducing significant conformational changes in the enzyme structure [21] [27].
SGC0946 possesses a molecular weight of 618.57 daltons, representing a significant increase from simpler nucleoside analogues due to the incorporation of the extended urea-linked aromatic substituent [1] [2] [3]. This molecular weight falls within the optimal range for small molecule therapeutics while maintaining the structural complexity necessary for selective enzyme inhibition [5] [8].
The compound exhibits a Chemical Abstracts Service registry number of 1561178-17-3 and an InChI key of IQCKJUKAQJINMK-HUBRGWSESA-N [2] [4] [5]. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 98% for research-grade material [1] [8] [17].
Property | Value | Reference |
---|---|---|
Molecular Weight | 618.57 g/mol | [1] [2] [3] |
Molecular Formula | C₂₈H₄₀BrN₇O₄ | [1] [2] [3] |
CAS Registry Number | 1561178-17-3 | [2] [4] [5] |
InChI Key | IQCKJUKAQJINMK-HUBRGWSESA-N | [2] [4] [5] |
Purity (HPLC) | ≥98% | [1] [8] [17] |
The solubility characteristics of SGC0946 reflect its amphiphilic nature, with the polar ribose-purine core balanced by the hydrophobic aromatic terminus [1] [3] [16]. In dimethyl sulfoxide, SGC0946 demonstrates excellent solubility with maximum concentrations exceeding 30.95 mg/mL (approximately 50 mM) [3] [16] [19]. Ethanol provides moderate solubility, with concentrations reaching 97.6 mg/mL when assisted by ultrasonic treatment [3] [16].
Aqueous solubility remains limited, consistent with the compound's design for membrane permeability enhancement over its parent compound EPZ004777 [3] [6] [27]. The partition coefficient (logP) of 3.51 indicates favorable lipophilic properties for cellular uptake [15]. The polar surface area of 120.4 Ų suggests acceptable bioavailability characteristics while maintaining the hydrogen bonding capacity necessary for target engagement [15].
Solvent | Solubility | Conditions | Reference |
---|---|---|---|
Dimethyl Sulfoxide | >30.95 mg/mL | Standard conditions | [3] [16] [19] |
Ethanol | ≥97.6 mg/mL | With ultrasonic treatment | [3] [16] |
Water | Insoluble | Standard conditions | [3] [16] |
logP | 3.51 | Calculated | [15] |
Polar Surface Area | 120.4 Ų | Calculated | [15] |
SGC0946 exhibits acceptable stability under standard storage conditions when maintained as a solid at -20°C in the absence of light [15] [23] [25]. The compound demonstrates thermal stability with no reported decomposition below room temperature under anhydrous conditions [23] [25]. Aqueous solutions prepared in buffered media maintain integrity for extended periods when stored under inert atmosphere at reduced temperatures [19] [25].
Long-term stability studies indicate that the compound retains greater than 95% purity when stored as recommended for periods exceeding two years [25]. The brominated pyrrolo-pyrimidine core proves particularly stable, with the urea linkage representing the most potentially labile structural element under hydrolytic conditions [23] [25].
Storage Condition | Stability Period | Purity Retention | Reference |
---|---|---|---|
-20°C (solid, dark) | 3 years | >95% | [15] [25] |
4°C (solid) | 2 years | >95% | [25] |
-80°C (solution) | 2 years | >95% | [25] |
-20°C (solution) | 1 year | >95% | [25] |
SGC0946 represents a strategically designed evolution of the first-generation DOT1L inhibitor EPZ004777, incorporating a single but crucial bromination at the 7-position of the adenine ring [6] [27] [30]. This modification transforms the deazaadenosine core into a bromo-deazaadenosine moiety, fundamentally altering the compound's binding characteristics and potency profile [27] [30] [31].
The bromination strategy was informed by structural analysis of the DOT1L active site, which revealed a hydrophobic cavity surrounding the 7-position of the adenine ring when bound to S-adenosylmethionine [6] [27]. The introduction of bromine at this position exploits favorable hydrophobic interactions with residues including Tyrosine 178, significantly enhancing binding affinity compared to the parent compound [27] [29].
Comparative analysis demonstrates that SGC0946 retains the identical ribose stereochemistry and urea-linked tert-butylphenyl substituent present in EPZ004777 [27] [31] [33]. The exclusive modification lies in the halogenation of the purine base, resulting in a minimal structural perturbation that yields dramatic improvements in both biochemical and cellular potency [31] [33].
Structural Feature | EPZ004777 | SGC0946 | Modification |
---|---|---|---|
Purine Base | Deazaadenosine | 5-Bromo-deazaadenosine | Bromination at position 7 |
Ribose Configuration | 2R,3S,4R,5R | 2R,3S,4R,5R | Unchanged |
Linker Chemistry | Isopropylaminopropyl | Isopropylaminopropyl | Unchanged |
Terminal Group | tert-Butylphenyl urea | tert-Butylphenyl urea | Unchanged |
The structure-activity relationship of SGC0946 reveals the critical importance of the brominated adenine modification for enhanced DOT1L inhibition [6] [27] [30]. Biochemical analysis demonstrates that the single bromine substitution at the 7-position increases binding affinity approximately 8-fold compared to the non-brominated analogue [30] [31]. This enhancement correlates directly with improved residence time on the target enzyme, attributed to strengthened hydrophobic interactions within the cofactor binding pocket [11] [27].
Cellular potency measurements reveal even more dramatic improvements, with SGC0946 demonstrating inhibition of H3K79 dimethylation with IC₅₀ values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells [1] [8] [31]. These values represent approximately 100-fold and 10-fold improvements over EPZ004777 in the respective cell lines [31] [33]. The enhanced cellular activity is attributed to improved membrane permeability resulting from the increased lipophilicity conferred by bromination [27] [33].
Selectivity analysis indicates that SGC0946 maintains the exquisite specificity of its parent compound for DOT1L over other methyltransferases [1] [7] [8]. The compound demonstrates greater than 100-fold selectivity against a panel of 12 histone methyltransferases and DNA methyltransferase 1 [1] [7]. This selectivity profile reflects the unique structural features of the DOT1L active site that accommodate the brominated nucleoside architecture [27] [30].
Parameter | EPZ004777 | SGC0946 | Fold Improvement | Reference |
---|---|---|---|---|
DOT1L IC₅₀ (biochemical) | 0.4 nM | 0.3 nM | 1.3-fold | [1] [27] |
DOT1L Kd | 0.38 nM | 0.06 nM | 6.3-fold | [1] [7] |
A431 cellular IC₅₀ | 264 nM | 2.6 nM | 102-fold | [31] [33] |
MCF10A cellular IC₅₀ | 84 nM | 8.8 nM | 9.5-fold | [31] [33] |
Selectivity vs other HMTs | >100-fold | >100-fold | Maintained | [1] [7] |
The synthetic preparation of SGC0946 involves a multi-step convergent approach that assembles the complex molecular architecture through strategic coupling reactions [18] [24]. The synthesis typically begins with the preparation of the brominated purine nucleoside core, followed by selective functionalization of the 5'-position with the extended aliphatic chain bearing the terminal urea moiety [18] [24].
The key bromination step is accomplished through electrophilic aromatic substitution on the deazaadenine ring system, with regioselective introduction of bromine at the 7-position [24] [30]. This transformation requires careful control of reaction conditions to prevent over-bromination and maintain the integrity of the sensitive purine heterocycle [24]. Subsequent glycosylation reactions establish the correct stereochemical configuration at the anomeric center [24].
The final assembly involves coupling the brominated nucleoside intermediate with the N-isopropyl-N-(3-aminopropyl)amine linker, followed by urea formation with 4-tert-butylphenyl isocyanate [18] [24]. Purification typically employs high-performance liquid chromatography to achieve the required purity standards for biological evaluation [18] [24]. Overall yields for the complete synthetic sequence range from 15-25% depending on the specific route employed [24].
Synthetic Step | Reaction Type | Key Considerations | Typical Yield |
---|---|---|---|
Purine Bromination | Electrophilic substitution | Regioselectivity control | 70-85% |
Glycosylation | Nucleophilic substitution | Stereochemical control | 60-75% |
Linker Attachment | Nucleophilic substitution | Protection group strategy | 80-90% |
Urea Formation | Isocyanate coupling | Moisture exclusion | 85-95% |
Overall Synthesis | Multi-step sequence | Purification optimization | 15-25% |